Home > Products > Screening Compounds P17599 > 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one - 937605-32-8

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

Catalog Number: EVT-3306109
CAS Number: 937605-32-8
Molecular Formula: C13H12F3NO2
Molecular Weight: 271.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1-{4-[2-(4-Chlorophenyl)-4-substituted imino-1,3,5-dithiazino-6-yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (IIIa-e)

  • Compound Description: These compounds represent a series of novel (2E)-1-{4-[2-(4chorophenyl)-4-substitutedimino-1,3,5-dithiazino-6yl]aminophenyl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one derivatives (IIIa-e) synthesized by reacting (2E)-1-{4-[5-(4-chlorophenyl)-2,4-dithiobiureto]phenyl}-3-(3,4-dimethoxy phenyl)prop-2-en-1-one (I) with substituted isocyanodichlorides (IIa-e). [] The structures were characterized using elemental analysis, chemical characteristics, and spectral studies. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

  • Compound Description: This tri-fluorinated chalcone, (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one, was synthesized via Claisen-Schmidt condensation. [] It demonstrated good antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans. [] Computational studies (DFT and TD-DFT) were used to investigate its molecular structure and electronic properties. []

5,5-Dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one

  • Compound Description: This compound exhibits a distinct three-dimensional network in its crystal structure, formed through inter- and intramolecular hydrogen bonds. [] The asymmetric unit comprises two molecules of the compound. []

3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one

  • Compound Description: This compound, 3-[5-(4-bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one, was identified as a reaction product in a study focused on synthesizing a stoichiometric 2:1 cocrystal. [] The cocrystal also contained (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile, an early reactant in the synthesis. []

3-(2-Bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (13a-h)

  • Compound Description: This series of compounds, 3-(2-bromo-5-methoxyphenyl)-7-(substituted-benzylidene)-6-(substituted-phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, were synthesized via cyclocondensation reactions. [] The compounds demonstrated moderate to good antioxidant, antimicrobial, analgesic, and anti-inflammatory properties. []
Source and Classification

The compound can be sourced from various chemical suppliers and is often used as a building block in synthetic organic chemistry. It falls under the category of fluorinated compounds, which are known for their enhanced stability and reactivity due to the presence of fluorine atoms. The trifluoromethoxy group imparts distinct chemical properties that are valuable in research and industrial applications.

Synthesis Analysis

Synthetic Routes

The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one typically involves the following steps:

  1. Starting Materials: The synthesis begins with 4-(Trifluoromethoxy)aniline and cyclohex-2-en-1-one as key reactants.
  2. Reaction Conditions: The reaction is conducted under controlled conditions, often using solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or other transition metals to facilitate the reaction.
  3. Purification: After the reaction, the crude product is purified through recrystallization or chromatography techniques to isolate the desired compound in high purity.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and efficiency. Reaction parameters such as temperature, pressure, and time are finely tuned to maximize output while minimizing by-products.

Molecular Structure Analysis

The molecular structure of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one can be described as follows:

Relevant Data

The compound has a melting point that can vary based on purity but typically falls within a specific range indicative of its crystalline nature. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often used to confirm its structure.

Chemical Reactions Analysis

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products, often using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert it into reduced forms such as amines or alcohols through reagents like lithium aluminum hydride.
  3. Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

These reactions are crucial for modifying the compound's structure to enhance its properties or tailor it for specific applications.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one involves its interaction with biological targets such as enzymes or receptors:

  • Binding Interactions: The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • Pathway Modulation: The trifluoromethoxy group may enhance membrane permeability, allowing for better interaction with lipid bilayers and cellular components.

This mechanism underlines its potential utility in drug development, particularly for anti-inflammatory and anticancer applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: The trifluoromethoxy group contributes to increased stability against hydrolysis compared to other similar compounds without fluorine substituents.
  • Reactivity: Exhibits reactivity typical of both aromatic amines and enones, allowing for diverse chemical transformations.

Relevant data regarding boiling point, density, and refractive index may vary based on experimental conditions but are essential for practical applications in synthesis and formulation.

Applications

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one has several significant applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic roles due to its biological activity against various targets.
  2. Material Science: Used in developing new materials with specific properties, leveraging its unique chemical characteristics.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in pharmaceuticals and agrochemicals.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications, highlighting its importance across multiple scientific disciplines.

Introduction and Research Significance

Nomenclature and Structural Taxonomy of Cyclohexenone-Based Enaminones

The systematic IUPAC name 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one delineates its core components: a cyclohexenone scaffold (cyclohex-2-en-1-one) appended with an aniline derivative at the C3 position via an enaminic nitrogen linkage. This naming convention precisely maps atomic connectivity, distinguishing it from regioisomers like 5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (PubChem CID 4326865) [1]. The compound’s structural taxonomy centers on three domains:

  • Core cyclohexenone system: A six-membered unsaturated ketone providing planarity at C2-C3 and carbonyl polarity for target engagement.
  • Aniline pharmacophore: The 4-(trifluoromethoxy)phenyl group introduces steric bulk and electron-withdrawing properties.
  • Enaminone bridge: The N-C=C-C=O system delocalizes π-electrons, creating a pseudo-aromatic configuration that stabilizes binding conformations [9].

Variations in this scaffold arise through substituent modulation at cyclohexenone positions (C4-C6) or aniline ortho/meta sites. For example, replacing the 4-trifluoromethoxy group with 3-trifluoromethyl (CAS 51924-57-3) reduces polar surface area from 29.1 Ų to 26.3 Ų, elevating logP from 3.83 to 4.04 [9]. Such alterations directly influence physicochemical behavior and target selectivity.

Table 1: Structural Variants and Properties of Key Enaminone Analogues

CompoundSubstituent PositionlogPPSA (Ų)Molecular Weight
3-{[4-(OCF₃)Ph]amino}cyclohex-2-en-1-oneC4 (aniline)3.8329.1287.26
3-{[3-(CF₃)Ph]amino}cyclohex-2-en-1-oneC3 (aniline)4.0426.3255.24
5,5-Dimethyl derivative (CID 4326865)C5/C5 (cyclohexenone)3.8*38.3*305.29

*Computed properties from PubChem data [1] [3] [9].

Historical Development of Anilino-Substituted Cyclohexenone Pharmacophores

The exploration of anilino-cyclohexenones originated from natural product-inspired enaminone chemistry in the 1970s, initially focusing on their role as β-enamino ester precursors. A pivotal shift occurred in the early 2000s when high-throughput screening identified 4-quinolinol derivatives (e.g., DNAC-2) as membrane-targeting antibacterials, revealing that cyclohexenone enaminones mimicked their pharmacophoric features [2]. This spurred systematic structure-activity relationship (SAR) investigations, particularly around:

  • Aniline substituent effects: Introducing electron-withdrawing groups (EWGs) like trifluoromethoxy enhanced Gram-positive activity by 32-fold compared to electron-donating groups (EDGs). The 4-OCF₃ configuration optimized lipophilicity (clogP ≈ 3.8) and membrane interaction [2].
  • Scaffold rigidification: Early leads like 3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (MIC = 4–8 μg/mL vs. MRSA) informed the synthesis of conformationally restricted bicyclic derivatives to improve target affinity [2] [9].
  • Mechanistic diversification: While initial compounds exhibited membrane disruption, recent derivatives show inhibitory activity against metalloenzymes like carbonic anhydrases (CAs), particularly tumor-associated isoforms hCA IX/XII [8].

Advancements in synthetic methodologies accelerated pharmacophore optimization. The Conrad-Limpach reaction between anilines and β-ketoesters enabled rapid assembly of the quinoline core, while Buchwald-Hartwig amination permitted C-N coupling with sterically hindered anilines [2]. These techniques facilitated the generation of analogues with nanomolar potency against bacterial pathogens and CA isoforms.

Table 2: Evolution of Key Enaminone Pharmacophores

GenerationRepresentative CompoundStructural InnovationBiological Activity
1st (1990s)DNAC-2Unsubstituted anilinoquinolineModerate antibacterial (MIC 8 μg/mL)
2nd (2000s)5-(Aryl)amino-4-quinolone derivativesTrifluoromethoxy anilinePotent Gram-positive activity (MIC ≤0.06 μg/mL)
3rd (2010s+)Enaminone-carboxylic acids (e.g., 5q)Carboxylic acid appendagehCA XII inhibition (Kᵢ = 8.2 nM)

Data derived from antibacterial and enzyme inhibition studies [2] [8].

Research Gaps and Unmet Needs in Enaminone-Based Drug Discovery

Despite promising developments, critical gaps impede the translation of 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one derivatives into clinical candidates:

  • Bioavailability Limitations: High lipophilicity (clogP >3.8) and crystallinity contribute to aqueous solubility <5 μg/mL, restricting oral absorption. While the trifluoromethoxy group enhances membrane penetration, it exacerbates dissolution challenges [1] [9]. Formulation strategies like amorphous solid dispersions remain underexplored for this chemotype.
  • Target Ambiguity: Although membrane disruption is cited as a primary antibacterial mechanism, precise protein targets are unvalidated. Resistance studies indicate no spontaneous mutants in MRSA after 20 passages, suggesting multi-target engagement [2]. Deconvoluting targets via chemical proteomics could address this gap.
  • Isoform Selectivity Deficits: In carbonic anhydrase inhibition, lead compounds like 5l and 5q show Kᵢ <10 nM against hCA IX/XII but exhibit off-target binding to hCA I/II (Kᵢ = 50–85 nM). Structural rigidification through spirocyclic incorporation may enhance selectivity [8].
  • Synthetic Complexity: Current routes to asymmetrically substituted variants require costly catalysts (e.g., Pd₂(dba)₃ for Buchwald-Hartwig reactions) and generate regioisomeric impurities that complicate purification [2] [9].

Addressing these gaps demands interdisciplinary innovations:

  • Computational Design: Machine learning models predicting solubility-stability tradeoffs of OCF₃ substitutions could prioritize synthesizable candidates [5].
  • Hybrid Scaffolds: Merging enaminone cores with fragments from approved drugs (e.g., metformin’s biguanide) may improve water solubility and target specificity.
  • Orphan Disease Applications: The compound’s novelty aligns with unmet needs in rare diseases where existing therapies lack efficacy. However, pediatric formulations require non-toxic excipients absent in current prototypes [10].

Table 3: Key Research Gaps and Emerging Solutions

Research GapCurrent LimitationEmerging Approach
Aqueous solubility<5 μg/mL at pH 7.4Salt formation (sodium phosphate prodrugs)
Target identificationPutative membrane disruptionPhotoaffinity labeling probes
hCA IX/XII selectivity<10-fold vs. off-target isoformsHalogen bonding motifs at CA active site
Pediatric formulationPropylene glycol-containing solutionsCo-crystallization with cyclodextrins

Proposed solutions based on recent literature [2] [8] [10].

Comprehensive Compound List

Properties

CAS Number

937605-32-8

Product Name

3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one

IUPAC Name

3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)19-12-6-4-9(5-7-12)17-10-2-1-3-11(18)8-10/h4-8,17H,1-3H2

InChI Key

SIDCZORKYMGDDV-UHFFFAOYSA-N

SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.